molecular formula C13H13BrClN B13031083 (3-Bromophenyl)(phenyl)methanaminehcl

(3-Bromophenyl)(phenyl)methanaminehcl

Cat. No.: B13031083
M. Wt: 298.60 g/mol
InChI Key: VFKTYKJDYTYBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(phenyl)methanamine hydrochloride is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(phenyl)methanamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts acylation to introduce the phenyl group. The resulting compound is then subjected to a reduction reaction to convert the acyl group to an amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of (3-Bromophenyl)(phenyl)methanamine hydrochloride often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce phenylmethanamine .

Scientific Research Applications

(3-Bromophenyl)(phenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)(phenyl)methanamine hydrochloride is unique due to the presence of both bromine and phenyl groups, which confer specific chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the phenyl groups contribute to its ability to interact with biological targets .

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

(3-bromophenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H12BrN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H

InChI Key

VFKTYKJDYTYBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.